(R)-Fmoc-alpha-methyl-phenylglycine
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Overview
Description
®-Fmoc-alpha-methyl-phenylglycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which facilitates its incorporation into peptides. The alpha-methyl group and phenyl ring contribute to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-alpha-methyl-phenylglycine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-alpha-methyl-phenylglycine.
Protection of the Amino Group: The amino group is protected using the Fmoc chloride reagent under basic conditions, such as in the presence of sodium carbonate or triethylamine.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-Fmoc-alpha-methyl-phenylglycine.
Industrial Production Methods: In industrial settings, the production of ®-Fmoc-alpha-methyl-phenylglycine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and large-scale purification methods.
Chemical Reactions Analysis
Types of Reactions: ®-Fmoc-alpha-methyl-phenylglycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields ®-alpha-methyl-phenylglycine.
Peptides: Coupling reactions result in the formation of peptides with ®-Fmoc-alpha-methyl-phenylglycine as a constituent.
Scientific Research Applications
®-Fmoc-alpha-methyl-phenylglycine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its chiral nature and compatibility with solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the design of peptide-based drugs and inhibitors, contributing to the development of therapeutics for various diseases.
Biological Studies: It serves as a building block in the synthesis of peptides for studying protein-protein interactions, enzyme mechanisms, and receptor binding.
Mechanism of Action
The mechanism of action of ®-Fmoc-alpha-methyl-phenylglycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of ®-alpha-methyl-phenylglycine into peptides. The alpha-methyl group and phenyl ring influence the stereochemistry and binding properties of the resulting peptides.
Comparison with Similar Compounds
(S)-Fmoc-alpha-methyl-phenylglycine: The enantiomer of ®-Fmoc-alpha-methyl-phenylglycine, differing in the configuration of the chiral center.
Fmoc-phenylglycine: Lacks the alpha-methyl group, resulting in different steric and electronic properties.
Fmoc-alpha-methyl-alanine: Similar structure but with a methyl group instead of a phenyl ring.
Uniqueness: ®-Fmoc-alpha-methyl-phenylglycine is unique due to its specific stereochemistry and the presence of both the alpha-methyl group and phenyl ring. These features contribute to its distinct reactivity and suitability for specific applications in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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